1,4-Dibutyldecahydroquinoxaline

Description

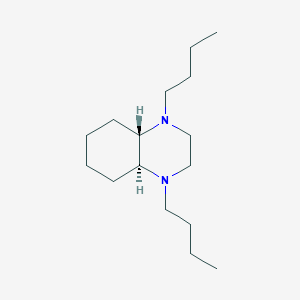

1,4-Dibutyldecahydroquinoxaline (CAS 5467-36-7) is a saturated bicyclic compound featuring a decahydroquinoxaline core substituted with butyl groups at the 1- and 4-positions. Its fully hydrogenated ring system confers high conformational flexibility and stability, while the butyl substituents enhance lipophilicity, making it a candidate for applications in medicinal chemistry and materials science .

Properties

CAS No. |

5467-34-5 |

|---|---|

Molecular Formula |

C16H32N2 |

Molecular Weight |

252.44 g/mol |

IUPAC Name |

(4aS,8aS)-1,4-dibutyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline |

InChI |

InChI=1S/C16H32N2/c1-3-5-11-17-13-14-18(12-6-4-2)16-10-8-7-9-15(16)17/h15-16H,3-14H2,1-2H3/t15-,16-/m0/s1 |

InChI Key |

UYPHWUXYKSXDIF-HOTGVXAUSA-N |

Isomeric SMILES |

CCCCN1CCN([C@@H]2[C@@H]1CCCC2)CCCC |

Canonical SMILES |

CCCCN1CCN(C2C1CCCC2)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibutyldecahydroquinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 1,2-butanediamine with 1,2-butanedione under reflux conditions in the presence of an acid catalyst. This reaction leads to the formation of the quinoxaline ring system, followed by hydrogenation to obtain the decahydroquinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutyldecahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using halogens or alkylating agents.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Decahydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

1,4-Dibutyldecahydroquinoxaline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and antitumor agent.

Industry: Used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4-Dibutyldecahydroquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, the compound may disrupt bacterial cell walls and membranes, leading to cell lysis. In anticancer applications, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative damage to cellular components.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 1,4-dibutyldecahydroquinoxaline and its analogs:

Key Observations:

- Substituent Effects: Butyl groups in this compound significantly increase lipophilicity compared to ethyl (1,4-diethyltetrahydroquinoxaline) or methyl (1,4-dimethylquinoxaline-2,3-dione) analogs. This enhances membrane permeability but reduces aqueous solubility .

- Saturation: Fully saturated decahydroquinoxaline derivatives exhibit greater conformational flexibility and metabolic stability compared to partially hydrogenated (tetrahydro) or aromatic analogs .

- Functional Groups: The dione moiety in 1,4-dimethylquinoxaline-2,3-dione introduces polarity and hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.